molecular formula C10H11NO4 B1331714 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol CAS No. 90922-85-3

2-Ethoxy-4-[(e)-2-nitroethenyl]phenol

Cat. No.: B1331714
CAS No.: 90922-85-3
M. Wt: 209.2 g/mol
InChI Key: GAJIQLKTZKVZAJ-AATRIKPKSA-N
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Description

2-Ethoxy-4-[(e)-2-nitroethenyl]phenol is an organic compound with the molecular formula C10H11NO4. It is characterized by the presence of an ethoxy group, a nitroethenyl group, and a phenol group. This compound is widely used in scientific research due to its versatile properties, making it an excellent candidate for various applications, including pharmaceutical development, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol typically involves the nitration of 2-ethoxyphenol followed by a condensation reaction with an appropriate aldehyde. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid for nitration and basic conditions for the condensation reaction.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of 2-ethoxy-4-[(e)-2-aminoethenyl]phenol.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

2-Ethoxy-4-[(e)-2-nitroethenyl]phenol is widely used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of polymers, resins, and other materials due to its chemical stability and reactivity

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the phenol group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    2-Ethoxyphenol: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.

    4-Nitrophenol: Contains a nitro group but lacks the ethoxy group, affecting its solubility and reactivity.

    2-Methoxy-4-[(e)-2-nitroethenyl]phenol: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical properties and reactivity

Uniqueness: 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol is unique due to the combination of its ethoxy, nitroethenyl, and phenol groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-ethoxy-4-[(E)-2-nitroethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-15-10-7-8(3-4-9(10)12)5-6-11(13)14/h3-7,12H,2H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJIQLKTZKVZAJ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90922-85-3
Record name NSC122821
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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